Scientific Field: Organic Chemistry
Application Summary: SES-Cl is used in the protection and activation of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .
Methods of Application: The SES group is introduced to the amine through a reaction with SES-Cl . The resulting SES-protected amine is stable under a broad range of reaction conditions and can be selectively cleaved .
Results: The deprotection process yields the free amine, along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .
Scientific Field: Medicinal Chemistry
Application Summary: SES-Cl is involved in the nucleophilic substitution for the synthesis of nicotinamine and its analogs . Nicotinamine is a bioactive compound with potential therapeutic applications.
Methods of Application: The specific methods of application would depend on the particular analog being synthesized and may involve several steps of reactions .
Results: The result is the successful synthesis of nicotinamine and its analogs .
Scientific Field: Organic Synthesis
Application Summary: SES-Cl is used in the regioselective metal-free oxidative cyclization of sulfonamides . This is a type of reaction that forms a cyclic compound from a sulfonamide.
Methods of Application: The sulfonamide is reacted with SES-Cl under specific conditions to induce the cyclization .
Results: The result is the formation of a cyclic compound .
Application Summary: SES-Cl is used in annulation reactions . These are reactions that form a new ring in a molecule.
Methods of Application: The specific methods of application would depend on the particular annulation reaction being carried out .
Results: The result is the formation of a new ring in the molecule .
Application Summary: SES-Cl is used in the tin-free radical carbonylation of alkylsulfonyl derivatives . This is a type of reaction that introduces a carbonyl group into a molecule.
Methods of Application: The alkylsulfonyl derivative is reacted with SES-Cl under specific conditions to induce the carbonylation .
Results: The result is the introduction of a carbonyl group into the molecule .
Application Summary: SES-Cl is used in asymmetric aziridination . This is a type of reaction that forms an aziridine, a type of three-membered ring containing nitrogen.
Methods of Application: The specific methods of application would depend on the particular aziridination reaction being carried out .
Results: The result is the formation of an aziridine .
Application Summary: SES-Cl is used in the protection of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .
Application Summary: SES-Cl is used in the formation of 2-Trimethylsilylethanesulfonylimines . This is a type of reaction that forms a new compound from an amine.
Methods of Application: The specific methods of application would depend on the particular reaction being carried out .
Results: The result is the formation of a new compound .
Application Summary: SES-Cl is used in the preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent . This reagent is used in various organic reactions.
Results: The result is the successful preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent .
Application Summary: SES-Cl is used in SES-N3 reactions . These are reactions that involve the use of the SES-N3 reagent.
Results: The result is the successful completion of the SES-N3 reaction .
Application Summary: SES-Cl can be prepared to be used to treat cancer and other diseases . This involves the use of SES-Cl in the synthesis of certain therapeutic compounds.
Methods of Application: The specific methods of application would depend on the particular therapeutic compound being synthesized .
Results: The result is the successful synthesis of therapeutic compounds for the treatment of cancer and other diseases .
Application Summary: SES-Cl can be used in N-alkylation reactions . This is a type of reaction that introduces an alkyl group into a molecule.
Methods of Application: The specific methods of application would depend on the particular alkylation reaction being carried out .
Results: The result is the introduction of an alkyl group into the molecule .
2-(Trimethylsilyl)ethanesulfonyl chloride, also known as 2-(Trimethylsilyl)ethanesulfonyl chloride or SES-Cl, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanesulfonyl chloride moiety. Its molecular formula is CHClOSSi, and it has a molecular weight of approximately 200.76 g/mol. This compound appears as a colorless to brown liquid and has notable properties such as high flammability and skin irritation potential .
The compound is utilized primarily in organic synthesis, particularly for the protection of amines and in various chemical transformations due to its reactivity with nucleophiles .
While specific biological activity data on 2-(Trimethylsilyl)ethanesulfonyl chloride is limited, its derivatives and related compounds have been studied for their potential pharmacological applications. For instance, some sulfonamide derivatives exhibit antibacterial properties. The biological implications of this compound primarily stem from its role in synthesizing biologically active molecules rather than direct activity itself.
The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves:
2-(Trimethylsilyl)ethanesulfonyl chloride finds applications primarily in:
Interaction studies involving 2-(Trimethylsilyl)ethanesulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments and its potential utility in synthesizing more complex structures. The interactions are typically characterized by examining reaction kinetics and product formation under controlled conditions.
Several compounds are structurally or functionally similar to 2-(Trimethylsilyl)ethanesulfonyl chloride, including:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
2-(Trimethylsilyl)ethanesulfonic acid | A non-chlorinated analog used similarly for amine protection | Lacks chlorine, making it less reactive |
Sulfuryl chloride | Contains sulfur but lacks the trimethylsilyl group | More reactive due to sulfur's oxidation state |
Benzene sulfonyl chloride | An aromatic analog that serves similar protective functions | Aromatic stability influences reactivity |
These compounds highlight the unique characteristics of 2-(Trimethylsilyl)ethanesulfonyl chloride, particularly its ability to act as both a protecting group and a reactive intermediate in organic synthesis.
Flammable;Irritant